![molecular formula C23H35NaO8 B12321281 Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12321281.png)
Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate involves multiple steps, including the formation of the core naphthalene structure and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions: Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties .
Mechanism of Action
The mechanism of action of Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate involves its interaction with specific molecular targets and pathways. This compound can modulate enzyme activity, alter cellular signaling, and affect gene expression, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate include other hydroxylated naphthalene derivatives and related organic molecules with similar functional groups .
Uniqueness: What sets this compound apart is its unique combination of functional groups and structural features, which confer specific properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C23H35NaO8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
InChI |
InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1 |
InChI Key |
AIKHPBQZWYYTKO-UHFFFAOYSA-M |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)
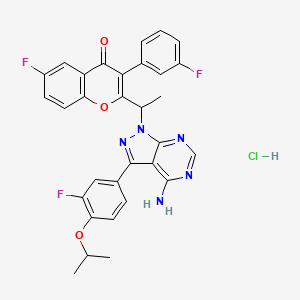
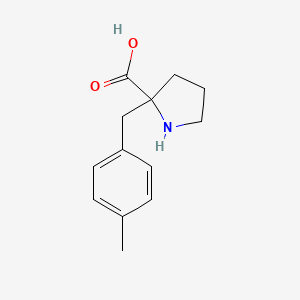
![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)
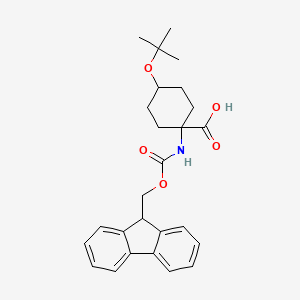
![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)
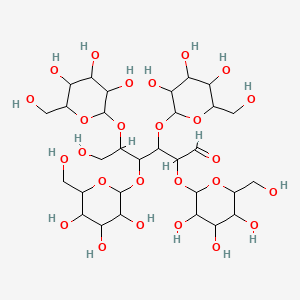

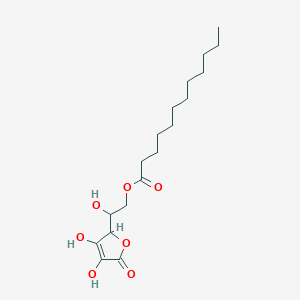
![9,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B12321270.png)
